REACTION_CXSMILES
|
C[CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:10]C(CC=O)C>>[CH3:10][CH2:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:9]
|
Name
|
|
Quantity
|
606.3 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:10]C(CC=O)C>>[CH3:10][CH2:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:9]
|
Name
|
|
Quantity
|
606.3 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |